N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
CAS No.: 886929-19-7
Cat. No.: VC4558641
Molecular Formula: C16H19N3O4S
Molecular Weight: 349.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886929-19-7 |
|---|---|
| Molecular Formula | C16H19N3O4S |
| Molecular Weight | 349.41 |
| IUPAC Name | N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
| Standard InChI | InChI=1S/C16H19N3O4S/c1-24(21,22)13-9-5-8-12(10-13)15-18-19-16(23-15)17-14(20)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,17,19,20) |
| Standard InChI Key | WUHRUHASCBWZHA-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3CCCCC3 |
Introduction
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a complex organic compound belonging to the oxadiazole family. It features a cyclohexanecarboxamide moiety and a methanesulfonylphenyl substituent, contributing to its unique chemical properties and potential biological activities. This compound is classified as a heterocyclic compound due to the presence of the oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom.
Synthesis and Chemical Reactions
The synthesis of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide typically involves several key steps, requiring careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. This compound can undergo various chemical reactions, including hydrolysis of the amide bond, which is crucial for modifying its structure to enhance efficacy or reduce toxicity in biological applications.
Mechanism of Action and Biological Activities
The mechanism of action for N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide involves interaction with specific molecular targets within biological systems. The oxadiazole ring may interact with enzymes or receptors, depending on the biological context and specific targets engaged by this compound.
Comparison with Related Compounds
Other compounds in the oxadiazole family, such as N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide, also exhibit potential in medicinal chemistry due to their diverse biological activities. These compounds often feature sulfonamide groups, which are known for their antibacterial properties and ability to act as enzyme inhibitors.
Comparison Table
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | Not specified | Not specified | Potential therapeutic applications |
| N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide | Not specified | Not specified | Antibacterial properties, enzyme inhibition |
| 3-(4-chlorobenzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide | C18H18ClN3O4S2 | Approximately 431.93 g/mol | Antibacterial properties, potential therapeutic applications |
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